molecular formula C24H20NO2PS B11964107 Benzenesulfonamide, N-(triphenylphosphoranylidene)- CAS No. 1056-25-3

Benzenesulfonamide, N-(triphenylphosphoranylidene)-

Cat. No.: B11964107
CAS No.: 1056-25-3
M. Wt: 417.5 g/mol
InChI Key: MNSLPYMSWMILHJ-UHFFFAOYSA-N
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Description

N-(TRIPHENYLPHOSPHORANYLIDENE)BENZENESULFONAMIDE is an organic compound with the molecular formula C24H20NO2PS. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(TRIPHENYLPHOSPHORANYLIDENE)BENZENESULFONAMIDE typically involves the reaction of triphenylphosphine with benzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ph3P+PhSO2ClPh3P=NSO2Ph\text{Ph}_3\text{P} + \text{PhSO}_2\text{Cl} \rightarrow \text{Ph}_3\text{P=NSO}_2\text{Ph} Ph3​P+PhSO2​Cl→Ph3​P=NSO2​Ph

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(TRIPHENYLPHOSPHORANYLIDENE)BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(TRIPHENYLPHOSPHORANYLIDENE)BENZENESULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(TRIPHENYLPHOSPHORANYLIDENE)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(TRIPHENYLPHOSPHORANYLIDENE)BENZENESULFONAMIDE is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various research applications, distinguishing it from other benzenesulfonamide derivatives .

Properties

CAS No.

1056-25-3

Molecular Formula

C24H20NO2PS

Molecular Weight

417.5 g/mol

IUPAC Name

N-(triphenyl-λ5-phosphanylidene)benzenesulfonamide

InChI

InChI=1S/C24H20NO2PS/c26-29(27,24-19-11-4-12-20-24)25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20H

InChI Key

MNSLPYMSWMILHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NS(=O)(=O)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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